3-Cyanopropyldimethylmethoxysilane
Overview
Description
3-Cyanopropyldimethylmethoxysilane: is an organosilicon compound with the molecular formula C7H15NOSi and a molecular weight of 157.29 g/mol . This compound is characterized by the presence of a cyano group (-CN) attached to a propyl chain, which is further bonded to a silicon atom substituted with two methyl groups and one methoxy group. It is primarily used in research and development settings and is not intended for medicinal or household use .
Scientific Research Applications
3-Cyanopropyldimethylmethoxysilane has a wide range of applications in scientific research, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopropyldimethylmethoxysilane typically involves the reaction of 3-cyanopropyltrichlorosilane with methanol in the presence of a base. The reaction proceeds as follows:
3-Cyanopropyltrichlorosilane+Methanol→this compound+Hydrochloric Acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperatures and the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Cyanopropyldimethylmethoxysilane can undergo various chemical reactions, including:
Hydrolysis: The methoxy group can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane polymers.
Substitution: Formation of substituted silanes with various functional groups.
Mechanism of Action
The mechanism of action of 3-Cyanopropyldimethylmethoxysilane involves its ability to form strong covalent bonds with various substrates. The methoxy group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, enhancing the adhesion and durability of the modified surfaces .
Comparison with Similar Compounds
- 3-Cyanopropyltrimethoxysilane
- 3-Cyanopropyltriethoxysilane
- 3-Cyanopropylmethyldimethoxysilane
Comparison: 3-Cyanopropyldimethylmethoxysilane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to 3-Cyanopropyltrimethoxysilane and 3-Cyanopropyltriethoxysilane, it has fewer alkoxy groups, resulting in different hydrolysis and condensation behaviors. Additionally, the presence of two methyl groups in this compound provides steric hindrance, influencing its reactivity and the properties of the resulting materials .
Properties
IUPAC Name |
4-[methoxy(dimethyl)silyl]butanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOSi/c1-9-10(2,3)7-5-4-6-8/h4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFCIYUZZWZEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369999 | |
Record name | 4-[Methoxy(dimethyl)silyl]butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143203-47-8 | |
Record name | 4-[Methoxy(dimethyl)silyl]butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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